molecular formula C8H11N3 B2525986 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile CAS No. 117067-98-8

2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile

Cat. No. B2525986
CAS RN: 117067-98-8
M. Wt: 149.197
InChI Key: WKQHSDZQLQQWFH-UHFFFAOYSA-N
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Description

The compound "2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile" is a chemical species that features both a pyrrole and a nitrile group, with a dimethylamino substituent. This structure suggests potential reactivity typical of pyrroles and nitriles, such as participation in electrophilic substitution reactions and nucleophilic addition reactions, respectively. The presence of the dimethylamino group could also influence the electronic properties of the molecule, potentially affecting its reactivity and stability.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, the oxidative coupling and polymerization of alkylpyrroles in acetonitrile have been investigated, which could provide insights into the synthesis of the title compound . Additionally, the anionic cyclization of related (N,N-dimethylamino) acetonitriles under phase-transfer conditions has been reported, which might offer a potential synthetic route for the compound . The modified Strecker reaction has also been utilized to synthesize an α-amino nitrile derivative, which could be adapted for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been determined using various techniques. For example, the structure of a related α-amino nitrile was elucidated using X-ray crystallography, which revealed interactions such as C–H∙∙∙N and C–H∙∙∙π contacts forming zig-zag ribbons . These structural insights could be relevant when considering the molecular structure of the title compound.

Chemical Reactions Analysis

The reactivity of pyrrole derivatives in acetonitrile has been studied, with findings indicating that the electrochemical oxidation of such compounds can lead to various oligomers and polymers . The anodic oxidation of amines in acetonitrile has also been explored, which could relate to the reactivity of the dimethylamino group in the title compound . Furthermore, the addition reactions of heterocyclic compounds with acetylenedicarboxylate have been described, which might suggest possible reactions for the pyrrole moiety in the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related studies. The basicity of compounds in acetonitrile has been quantified, providing a basicity scale that could help predict the behavior of the dimethylamino group in the title compound . Additionally, the Michael addition of trimethylsilyl cyanide to pyrrolizin derivatives has been performed, which could offer insights into the nucleophilic addition reactions that the nitrile group might undergo .

Scientific Research Applications

Supramolecular Chemistry

Pyrrole derivatives, including structures similar to 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, have been extensively studied for their applications in supramolecular chemistry. Calix[4]pyrroles, for instance, have been utilized to construct supramolecular capsules through self-assembly processes. These capsules exhibit potential for hosting guest molecules, thus offering applications in molecular recognition and encapsulation (P. Ballester, 2011).

Biological Activity and Drug Design

Pyrrole-based compounds are known for their wide range of biological activities, making them valuable in drug discovery and development. Recent literature highlights the role of pyrrole structures in synthesizing compounds with anticancer, antimicrobial, and antiviral properties. The unique chemical framework of pyrroles, including derivatives similar to this compound, allows for the design of molecules with targeted biological activities (Giovanna Li Petri et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, pyrrole derivatives have been used as components in the development of sensitive and selective analytical methods. Their structural properties facilitate the design of electrochemical sensors and chromogenic agents, enabling the detection of various analytes with high precision. This aspect underscores the potential for compounds like this compound to contribute to advancements in analytical methodologies (M. Deepa et al., 2017).

Materials Science

Pyrrole derivatives have also found applications in materials science, particularly in the synthesis of conductive polymers and novel materials with specific optical or electronic properties. Their versatility in chemical modifications allows for the creation of materials with tailored functionalities, which can be applied in various technological domains (P. Jandera, 2011).

properties

IUPAC Name

2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11(2)8(6-9)7-4-3-5-10-7/h3-5,8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQHSDZQLQQWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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